![molecular formula C11H8Cl2N2 B1629191 4,6-Dichloro-2-(3-methylphenyl)pyrimidine CAS No. 26863-48-9](/img/structure/B1629191.png)
4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a chemical compound with the CAS Number: 26863-48-9 . It is a solid substance with a molecular weight of 239.1 . It is used in the laboratory for various chemical reactions .
Synthesis Analysis
4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It has been used in the synthesis of N-substituted azacalix pyrimidines . It was also used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(3-methylphenyl)pyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a solid substance that is soluble in 95% ethanol . It has a boiling point of 176 °C and a melting point of 65-67 °C .Scientific Research Applications
Synthesis of N-Substituted Azacalix Pyrimidines
This compound is utilized in the synthesis of N-substituted azacalix pyrimidines, which are a class of macrocyclic compounds with potential applications in host-guest chemistry due to their ability to form complexes with various ions and small molecules .
Starting Reagent for Disubstituted Pyrimidines
It serves as a starting reagent for synthesizing disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling, a method that is valuable in medicinal chemistry for creating compounds with potential pharmacological activities .
Biarylpyrimidine Synthesis
The compound is involved in biarylpyrimidine synthesis, which includes biaryl cross-coupling. Biaryl structures are significant in pharmaceuticals and agrochemicals due to their complex and diverse biological activities .
Anti-inflammatory Agents Development
Research has been conducted on developing new pyrimidines as anti-inflammatory agents, with detailed structure-activity relationship (SAR) analysis providing clues for synthesizing novel pyrimidine analogs with enhanced activities and minimal toxicity .
Inhibitors of Human 5-LOX
Based on the structure of certain pyrimidine derivatives, new families of strong inhibitors for human 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, have been discovered .
Organic Synthesis Applications
The versatility of 4,6-Dichloro-2-(3-methylphenyl)pyrimidine extends to various applications in organic synthesis, where it can be used to create diverse organic compounds due to its reactivity and structural properties .
Safety and Hazards
properties
IUPAC Name |
4,6-dichloro-2-(3-methylphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAXFOQKQBRERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615847 | |
Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
CAS RN |
26863-48-9 | |
Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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